molecular formula C21H20FN3OS B2813029 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034310-44-4

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2813029
CAS No.: 2034310-44-4
M. Wt: 381.47
InChI Key: PVDHUXDJHDEBEP-UHFFFAOYSA-N
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Description

The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, though complex, has garnered significant interest in scientific research for its potential applications across various fields, from chemistry and biology to medicine and industry. This compound boasts a unique structural framework that enables its multifaceted reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting from basic organic molecules. Typically, the initial step is the formation of the 6,7-dihydrothieno[3,2-c]pyridine moiety, which is achieved through a series of cyclization reactions. The azetidine ring is then introduced through nucleophilic substitution reactions, while the 4-fluorophenyl-1H-pyrrole component is synthesized separately via condensation reactions involving fluorobenzene and pyrrole.

Industrial Production Methods In industrial settings, the synthesis of this compound is scaled up using continuous flow processes to ensure higher yields and efficiency. Catalysts and optimized reaction conditions, including temperature control and solvent selection, are crucial to maximizing the production output while maintaining purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound undergoes several types of chemical reactions, including:

  • Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions Reagents like anhydrous solvents, bases, and acids are frequently used in these reactions. The conditions often require controlled temperatures, inert atmospheres, and prolonged reaction times to ensure complete transformations.

Major Products Formed from These Reactions The reactions yield various intermediates and final products that can serve as precursors for further functionalization or as active pharmaceutical ingredients.

Scientific Research Applications

The compound's unique structure makes it a valuable candidate in several research domains:

  • Chemistry: Used in the development of novel organic synthesis methods and as a precursor for creating complex molecules.

  • Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

  • Industry: Applied in the manufacture of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, modulating their activity and affecting downstream biological pathways. The azetidine and pyrrole moieties play a crucial role in these interactions, enabling the compound to fit into active sites and alter their function.

Comparison with Similar Compounds

Compared to other structurally related compounds, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone stands out due to its unique combination of functional groups. Similar compounds like (3-(thienyl)pyrrolidine-1-yl)(4-fluorophenyl)methanone or (4-fluorophenyl)-(2,3-dihydrothieno[3,2-b]pyridin-5-yl)methanone exhibit different reactivity and biological profiles, emphasizing the distinct properties of this compound.

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Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-17-3-1-14(2-4-17)16-9-19(23-10-16)21(26)25-12-18(13-25)24-7-5-20-15(11-24)6-8-27-20/h1-4,6,8-10,18,23H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDHUXDJHDEBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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